Summary of the Application: DOTMA is one of the two most widely used cationic lipids for gene transfection . It is an effective transfection agent in vitro and in vivo .
Methods of Application: DOTMA induces a positive charge on the surface of liposomes which promotes efficient interactions between the cell membrane and the liposome .
Summary of the Application: DOTMA is used in the structure and function of cationic and ionizable lipids for nucleic acid delivery . It directly interacts with plasmid DNA to form lipid-DNA complexes with 100% entrapment .
Methods of Application: The application involves the use of DOTMA in lipid nanoparticle (LNP) delivery technology . This technology has been revolutionary and has been granted for clinical applications, including mRNA vaccines against SARS-CoV-2 infections .
Summary of the Application: DOTMA has been found to significantly increase the cellular uptake of oligonucleotides, which are short DNA or RNA molecules .
Methods of Application: DOTMA is used in liposomes, which are 100–1000-fold more effective in RNA delivery compared to the DEAE-dextran method .
Summary of the Application: DOTMA has been used in an approach using platelet-optimized lipid nanoparticles containing mRNA (mRNA-LNP) to enable exogenous protein expression in human and rat platelets .
Summary of the Application: DOTMA facilitates fusion of the complexes with the membrane of cultured cells, resulting in intracellular uptake and expression of the DNA .
Methods of Application: DOTMA is used in lipid-based nanoparticles, which have demonstrated advantages of low immunogenicity, unlimited payload capacity, cost-friendly manufacturing, flexibility, and multi-dosing capability .
Summary of the Application: DOTMA has been used in the development of lipid nanoparticles for mRNA-based immunotherapies and their applications in cancer treatment .
Methods of Application: The application involves the use of mRNA-loaded lipid nanoparticles, which have emerged as a highly appealing new class of drugs, revolutionizing cancer immunotherapy .
DOTMA, or N-(1-(2,3-dioleyloxy)propyl)-N,N,N-trimethylammonium chloride, is a cationic lipid primarily utilized as a non-viral vector for gene transfection. This compound has gained prominence due to its effectiveness in encapsulating nucleic acids such as small interfering RNA (siRNA) and messenger RNA (mRNA) within liposomes, enhancing their delivery into cells. The molecular formula of DOTMA is C42H84ClNO, with a molecular weight of approximately 670.6 g/mol .
DOTMA functions as a non-viral vector for gene delivery. It forms liposomes when combined with other lipids and genetic material []. The positive charge on DOTMA facilitates the interaction with the negatively charged cell membrane. This electrostatic interaction promotes the fusion of the liposome with the cell membrane, leading to the release of the encapsulated genetic material into the cytoplasm []. Once inside the cell, the genetic material can interact with the cellular machinery and potentially induce therapeutic effects.
DOTMA exhibits significant biological activity as a transfection agent in both in vitro and in vivo settings. It has been shown to effectively deliver genetic material into various cell types, including cancer cells, which can be pivotal for therapeutic interventions. Studies have demonstrated that DOTMA can enhance the expression of therapeutic genes and silence unwanted genes through RNA interference mechanisms . Its unique structural properties contribute to its high transfection efficiency compared to other cationic lipids.
The synthesis of DOTMA typically involves the reaction of 2,3-dioleyloxypropylamine with trimethylamine and subsequent quaternization with hydrochloric acid to form the chloride salt. This process ensures the incorporation of long-chain fatty acids, which are essential for forming stable liposomes that can encapsulate nucleic acids effectively .
DOTMA is widely applied in gene therapy and vaccine development. Its primary applications include:
Interaction studies involving DOTMA focus on its ability to form complexes with nucleic acids and its interactions with cellular membranes. These studies reveal that DOTMA's positive charge enhances its binding affinity to negatively charged nucleic acids, leading to effective gene delivery. Additionally, research indicates that DOTMA-liposome formulations can evade immune detection, allowing for prolonged circulation time in vivo .
Several compounds share structural similarities with DOTMA and are also used in gene delivery applications. Below is a comparison highlighting the uniqueness of DOTMA:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Dioleoylphosphatidylcholine (DOPC) | Phospholipid | Neutral charge; often used in combination with cationic lipids for stability. |
| N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium bromide | Cationic lipid | Similar structure but different halide; less commonly used than DOTMA. |
| Lipofectamine 2000 | Cationic lipid | Proprietary formulation; higher cost but enhanced performance in some contexts. |
| Cationic Polyethylenimine (PEI) | Polymeric | High transfection efficiency but associated with cytotoxicity; different mechanism of action. |
DOTMA stands out due to its favorable balance between transfection efficiency and biocompatibility, making it a preferred choice for many researchers in the field of gene therapy . Its unique structural attributes facilitate effective cellular interactions while minimizing potential cytotoxic effects compared to other similar compounds.
The transfection efficacy of DOTMA is intrinsically tied to its molecular design, which balances cationic charge density, hydrophobic anchoring, and spatial arrangement. These features collectively govern its interactions with nucleic acids and biological membranes.
DOTMA’s head group consists of a quaternary ammonium moiety (N,N,N-trimethylammonium) linked to a glycerol backbone. This arrangement ensures a permanent positive charge at physiological pH, critical for electrostatic binding to negatively charged DNA phosphate groups [1] [2]. The trimethylammonium group’s compact structure minimizes steric hindrance, enabling dense packing of cationic charges.
A pivotal structural feature is the 1,2-relationship between the head group and the adjacent hydrophobic chain on the glycerol backbone. Studies comparing DOTMA with structural analogues reveal that deviations from this spatial arrangement—such as 1,3- or 2,3-substitutions—result in reduced in vivo transfection efficiency [1]. The proximity of the cationic head to one hydrophobic chain creates an asymmetric charge distribution, which likely enhances DNA condensation and complex stability during systemic circulation [1] [4].
Charge density further influences transfection outcomes. The quaternary ammonium group maintains a fixed +1 charge, avoiding pH-dependent ionization seen in tertiary amines. This consistency ensures robust DNA binding across diverse biological environments, a key advantage over pH-sensitive cationic lipids [1] [2].
DOTMA’s hydrophobic domain comprises two oleyl (C18:1) chains connected to the glycerol backbone via ether linkages. These chains serve dual roles: (1) stabilizing lipid bilayers in DNA complexes (lipoplexes) and (2) mediating interactions with cell membranes.
The ether bonds in DOTMA confer greater metabolic stability compared to ester-linked analogues like DOTAP (N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride). In vivo studies demonstrate that ether linkages resist enzymatic degradation, prolonging lipoplex circulation time and enhancing transfection efficiency [1] [4]. This stability is attributed to the ether bond’s resistance to hydrolysis, a common limitation of ester-based lipids in serum-rich environments [1].
The unsaturated oleyl chains (C18:1) introduce kinks in the lipid tails, preventing tight packing and promoting fluid-phase bilayers. This fluidity facilitates membrane fusion and endosomal escape, critical steps in intracellular DNA delivery [1] [4]. Comparative studies with saturated chain analogues (e.g., stearyl or palmitoyl chains) show reduced transfection activity, underscoring the importance of unsaturated chains in maintaining lipoplex dynamics [1].
Modifications to DOTMA’s core structure have yielded analogues with tailored properties for specific applications. Key derivatives include DOTAP and fluorinated variants, each addressing distinct biochemical challenges.
DOTAP replaces DOTMA’s ether linkages with ester bonds, altering its metabolic stability and interaction dynamics. While DOTAP retains DNA-binding capability, its ester bonds render it susceptible to serum esterases, limiting its in vivo performance [1] [2]. However, DOTAP exhibits comparable in vitro transfection efficiency, making it a preferred choice for cell culture applications where serum exposure is minimized [1].
Fluorination of DOTMA’s hydrophobic chains introduces perfluoroalkyl segments, enhancing lipoplex stability and transfection efficacy. For example, DF4C11-TMA, a fluorinated DOTMA analogue, incorporates F(CF2)4(CH2)11 chains (Fig. 1) [4]. These fluorinated chains exhibit lipophobic and hydrophobic characteristics, reducing nonspecific interactions with serum proteins and improving biodistribution [4].
Table 1: Structural Comparison of DOTMA and Key Analogues
| Feature | DOTMA | DOTAP | DF4C11-TMA (Fluorinated) |
|---|---|---|---|
| Linkage Type | Ether | Ester | Ether |
| Hydrophobic Chains | Dioleyl (C18:1) | Dioleoyl (C18:1) | Perfluoroalkyl + Hydrocarbon |
| Charge Density | +1 (quaternary NH4+) | +1 (quaternary NH4+) | +1 (quaternary NH4+) |
| In Vivo Stability | High | Moderate | Very High |
| Transfection Efficiency | High (in vivo) | Moderate (in vitro) | High (in vivo) |
The stereochemistry of DOTMA’s glycerol backbone further influences its activity. The R-configuration (R-DOTMA) demonstrates superior transfection efficiency compared to its S-enantiomer, likely due to optimized lipid packing and DNA interaction geometry [3]. Molecular dynamics simulations suggest that R-DOTMA adopts a conformation that facilitates closer DNA–lipid contact, enhancing complex stability [3].
The incorporation of helper lipids with N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride represents a critical formulation strategy for optimizing nucleic acid delivery efficiency. Helper lipids serve essential functions in enhancing membrane interactions, promoting endosomal escape, and improving overall system stability [1] [2].
Dioleoylphosphatidylethanolamine Interactions
Dioleoylphosphatidylethanolamine demonstrates exceptional compatibility with DOTMA in nucleic acid delivery formulations. The phospholipid exhibits a cone-shaped molecular geometry due to its small phosphoethanolamine head group and two unsaturated oleoyl chains, creating favorable conditions for non-bilayer hexagonal phase formation [1] [2]. This structural characteristic proves crucial for endosomal membrane disruption during the cellular uptake process.
The optimal molar ratio of DOTMA to dioleoylphosphatidylethanolamine consistently appears as 1:1 across multiple studies, providing balanced cationic charge density with enhanced fusogenic properties [2] [3]. At this ratio, the formulation maintains sufficient positive charge for nucleic acid complexation while benefiting from dioleoylphosphatidylethanolamine-mediated membrane destabilization. The kinked structure of the unsaturated lipid chains facilitates the transition to hexagonal phase structures that promote membrane fusion and subsequent endosomal escape [1].
Research demonstrates that DOTMA-dioleoylphosphatidylethanolamine complexes exhibit superior transfection efficiency compared to formulations utilizing saturated helper lipids. The mechanism involves dioleoylphosphatidylethanolamine-induced destabilization of endosomal membranes, enabling efficient cytoplasmic delivery of encapsulated nucleic acids [2] [4]. However, these formulations may demonstrate reduced stability in serum-containing environments compared to cholesterol-based alternatives [5].
Cholesterol Integration
Cholesterol serves as an alternative helper lipid that provides distinct advantages in DOTMA formulations, particularly regarding circulation stability and membrane organization. The sterol molecule integrates into lipid bilayers by filling gaps between phospholipids, thereby enhancing membrane integrity and reducing permeability [1] [6]. This stabilization effect proves particularly beneficial for in vivo applications where formulation stability in biological fluids is essential.
The incorporation of cholesterol at molar ratios ranging from 1:1 to 3:1 with DOTMA demonstrates significant improvements in lipid nanoparticle stability during systemic circulation [1] [5]. Higher cholesterol content, particularly at concentrations exceeding 25 molar percent, substantially increases particle retention within the circulatory system and reduces premature cargo release [1]. This enhanced stability translates to improved biodistribution profiles and reduced off-target effects.
Cholesterol-containing DOTMA formulations exhibit different membrane fusion characteristics compared to dioleoylphosphatidylethanolamine-based systems. While cholesterol enhances overall membrane stability, it can also facilitate controlled membrane fusion through surface enrichment and subsequent crystallization processes [1]. This mechanism provides a balance between stability and fusogenic activity that proves advantageous for certain delivery applications.
Combined Helper Lipid Systems
The simultaneous incorporation of both dioleoylphosphatidylethanolamine and cholesterol with DOTMA creates hybrid formulations that leverage the complementary properties of each component. These ternary systems typically employ equal molar ratios of all three components, providing both the fusogenic properties of dioleoylphosphatidylethanolamine and the stabilizing effects of cholesterol [1] [4].
Combined helper lipid formulations demonstrate enhanced performance in complex biological environments where both membrane fusion capability and circulation stability are required. The dioleoylphosphatidylethanolamine component maintains endosomal escape efficiency while cholesterol contributes to extended circulation times and reduced interaction with serum proteins [4]. This dual mechanism approach represents an optimized strategy for in vivo nucleic acid delivery applications.
The charge ratio between cationic lipids and nucleic acids fundamentally determines the physicochemical properties and biological performance of DOTMA-based delivery systems. This parameter, typically expressed as the nitrogen-to-phosphate ratio, directly influences complex size, surface charge, stability, and transfection efficiency [7] [5] .
Fundamental Charge Ratio Considerations
The nitrogen-to-phosphate ratio represents the molar relationship between positively charged nitrogen atoms in DOTMA head groups and negatively charged phosphate groups in nucleic acid backbones. Each DOTMA molecule contributes one positive charge, while each nucleotide provides one negative charge through its phosphodiester linkage [9]. The charge ratio calculation assumes an average nucleotide molecular weight of 330 daltons for accurate stoichiometric determinations [9].
Charge ratios below unity result in negatively charged complexes with excess nucleic acid, while ratios above unity produce positively charged particles with surplus cationic lipid [7] [9]. The transition point around unity represents a critical formulation parameter where complex properties undergo significant changes in size, stability, and cellular interaction characteristics [7].
Low Charge Ratio Formulations (1:1 to 2:1)
Formulations employing charge ratios between 1:1 and 2:1 produce complexes with near-neutral to slightly positive surface charges. These systems demonstrate optimal properties for certain in vivo applications due to reduced cytotoxicity and improved biocompatibility [5] [9]. At a 1:1 ratio, complexes exhibit sizes ranging from 200 to 300 nanometers with minimal aggregation tendency [7].
The 1:1 charge ratio represents a particularly interesting formulation strategy, as it produces slightly negatively charged particles that demonstrate preferential accumulation in specific organs following intravenous administration. Research indicates that such formulations show enhanced spleen targeting and effective dendritic cell transfection, making them valuable for immunotherapy applications [9]. The reduced positive charge density minimizes non-specific cellular interactions while maintaining sufficient stability for nucleic acid protection [9].
Charge ratios approaching 2:1 provide balanced formulation characteristics with good stability and moderate transfection efficiency. These formulations typically produce particles in the 150 to 250 nanometer size range with low to moderate cytotoxicity profiles [7] [5]. The balanced charge distribution ensures adequate nucleic acid complexation while avoiding excessive positive charge that could lead to increased toxicity or non-specific binding [5].
Intermediate Charge Ratio Systems (3:1 to 4:1)
Charge ratios between 3:1 and 4:1 represent optimal formulation parameters for many transfection applications, providing enhanced cellular uptake while maintaining acceptable toxicity levels. At a 3:1 ratio, complexes demonstrate high transfection efficiency with particle sizes typically ranging from 100 to 200 nanometers [7] . The positive surface charge facilitates strong electrostatic interactions with negatively charged cell membranes, promoting cellular uptake through multiple endocytic pathways [7].
The 4:1 charge ratio often represents the optimal balance between transfection efficiency and cytotoxicity for many cell types and applications. This ratio produces very high transfection efficiency with particle sizes in the 75 to 150 nanometer range, which is ideal for cellular uptake [10] [11]. However, the increased positive charge density requires careful monitoring of cytotoxicity, particularly in sensitive cell populations [10].
Research demonstrates that charge ratios in this range provide optimal DNA protection against serum nucleases while maintaining efficient cellular delivery. The excess cationic lipid creates a protective shell around the nucleic acid cargo, preventing degradation during circulation and storage [10]. This protective effect proves particularly important for in vivo applications where formulations encounter nuclease-rich environments [10].
High Charge Ratio Applications (6:1 to 15:1)
High charge ratios exceeding 6:1 produce complexes with maximum positive charge density and minimal particle sizes, typically ranging from 50 to 100 nanometers. These formulations demonstrate maximum transfection efficiency due to enhanced cellular binding and uptake, but also exhibit increased cytotoxicity that limits their practical applications [7] .
The 15:1 charge ratio represents an extreme formulation that maximizes electrostatic interactions with cellular membranes. While such formulations achieve very high transfection rates in research settings, the associated cytotoxicity makes them unsuitable for most therapeutic applications . The excess cationic lipid concentration can disrupt cellular membranes and interfere with normal cellular functions .
High charge ratio formulations find particular utility in research applications where maximum transfection efficiency is prioritized over cell viability considerations. These systems prove valuable for studying gene function, protein expression, and cellular responses where transient high-level expression is desired . However, careful optimization is required to balance transfection efficiency with acceptable cell survival rates [7].
Size-Charge Relationships
The relationship between charge ratio and particle size follows predictable patterns that inform formulation design strategies. As charge ratios increase from 1:1 to 15:1, particle sizes generally decrease due to enhanced electrostatic compaction of the nucleic acid cargo [7]. This size reduction correlates with improved cellular uptake efficiency, as smaller particles typically demonstrate enhanced endocytic uptake [7].
Complex size also influences biodistribution patterns following systemic administration. Particles larger than 500 nanometers may be rapidly cleared by the reticuloendothelial system, while those smaller than 100 nanometers can achieve enhanced tissue penetration [7]. The charge ratio optimization therefore must consider both transfection efficiency and desired biodistribution characteristics [7].
Hybrid vector systems incorporating DOTMA with polymeric or peptide components represent advanced formulation strategies that combine the advantages of multiple delivery mechanisms. These systems leverage the membrane fusion properties of cationic lipids while incorporating the enhanced cargo protection and targeting capabilities of polymers or peptides [10] [12] [13].
Polyethylenimine-DOTMA Hybrid Systems
The combination of polyethylenimine with DOTMA creates lipopolyplex formulations that demonstrate superior performance compared to either component alone. Polyethylenimine provides excellent nucleic acid condensation through its high cationic charge density, while DOTMA contributes membrane fusion capabilities essential for cellular uptake and endosomal escape [10] [11].
Optimal lipopolyplex formulations employ specific charge ratios calculated based on the combined nitrogen content from both polyethylenimine and DOTMA components. Research demonstrates that formulations designated as lipopolyplex 2P-4D, containing polyethylenimine at charge ratio 2 combined with DOTMA at charge ratio 4, achieve the highest gene expression levels [10]. This combination provides charge ratio 6 total positive charge while maintaining balanced contributions from both components [10].
The preparation of polyethylenimine-DOTMA hybrid systems involves sequential complex formation, where polyethylenimine first condenses the nucleic acid cargo, followed by DOTMA addition to create the final lipopolyplex structure. This methodology produces particles with sizes ranging from 74 to 114 nanometers, indicating effective nucleic acid compaction [10]. The reduced particle size compared to either component alone suggests synergistic interactions between the polymer and lipid components [10].
Polyethylenimine-DOTMA lipopolyplexes demonstrate enhanced stability in serum-containing environments compared to simple polyplexes or lipoplexes. The hybrid structure provides protection against nuclease degradation while maintaining membrane fusion capability [10]. This dual protection mechanism proves particularly valuable for in vivo applications where formulations encounter complex biological environments [11].
The incorporation of additional components such as N-lauroylsarcosine can further enhance the performance of polyethylenimine-DOTMA systems. These ternary formulations demonstrate reduced cytotoxicity while maintaining high transfection efficiency, particularly for pulmonary delivery applications [11]. The surfactant component reduces particle aggregation and improves biocompatibility without compromising delivery efficiency [11].
Poly(lactic-co-glycolic acid)-DOTMA Core-Shell Systems
Lipid-polymer hybrid nanoparticles featuring poly(lactic-co-glycolic acid) cores surrounded by DOTMA-containing lipid shells represent sophisticated delivery systems that combine polymer stability with lipid functionality. These core-shell architectures provide controlled release kinetics through the biodegradable polymer core while maintaining surface activity through the lipid shell [12] [14].
The optimal formulation of these hybrid systems requires careful balance between DOTMA and dioleoylphosphatidylethanolamine in the lipid shell. Research indicates that compositions designated as LPN(70/30), containing 70 percent dioleoylphosphatidylethanolamine and 30 percent DOTMA, achieve optimal performance in terms of transfection efficiency and cell viability [12] [14]. This ratio provides sufficient cationic charge for nucleic acid complexation while benefiting from dioleoylphosphatidylethanolamine-mediated membrane fusion [14].
The preparation methodology for these hybrid systems involves emulsion-based techniques where the polymer core is formed in the presence of lipid components. The resulting particles demonstrate sizes between 200 and 250 nanometers with positive zeta potentials ranging from 20 to 40 millivolts [14]. The consistent size distribution and surface charge indicate successful hybrid particle formation with uniform lipid shell coverage [14].
Core-shell hybrid systems demonstrate superior performance in complex media containing proteins and salts compared to simple lipid formulations. The polymer core provides structural stability while the lipid shell maintains fusogenic activity even in challenging environments [14]. This combination proves particularly valuable for applications requiring stability during storage and transport while maintaining activity upon administration [12].
The mRNA binding efficiency of these hybrid systems depends on the DOTMA content in the lipid shell, with higher DOTMA concentrations providing enhanced binding capacity. However, optimal transfection efficiency requires balanced compositions that maintain both binding capability and membrane fusion activity [14]. The 70:30 dioleoylphosphatidylethanolamine to DOTMA ratio represents this optimal balance for most applications [12].
Peptide-Conjugated DOTMA Systems
The conjugation of cell-penetrating peptides or targeting peptides with DOTMA creates sophisticated delivery systems that combine lipid-mediated membrane fusion with peptide-directed cellular uptake or targeting. These systems leverage the complementary mechanisms of lipid fusion and peptide-mediated transport to achieve enhanced delivery efficiency [13] [15].
Cell-penetrating peptides such as TAT, penetratin, and arginine-rich sequences can be incorporated into DOTMA formulations through various conjugation strategies. Covalent conjugation approaches create stable peptide-lipid constructs, while non-covalent complexation methods provide simpler preparation procedures with maintained functionality [13]. The choice between covalent and non-covalent approaches depends on the specific application requirements and desired release kinetics [13].
The incorporation of targeting peptides enables tissue-specific or cell-type-specific delivery when combined with DOTMA-based formulations. Peptides targeting specific receptors or cellular markers can direct lipoplexes to desired cell populations while the DOTMA component facilitates membrane fusion and intracellular delivery [15]. This dual targeting approach enhances both specificity and efficiency compared to passive delivery systems [15].
Peptide-DOTMA formulations demonstrate enhanced cellular uptake through multiple complementary mechanisms. The peptide component can facilitate receptor-mediated endocytosis or direct membrane translocation, while DOTMA promotes membrane fusion and endosomal escape [13]. This combination often results in synergistic effects that exceed the performance of either component alone [15].
The optimization of peptide-DOTMA systems requires consideration of peptide-lipid ratios, overall charge balance, and formulation stability. Different peptides may require specific optimization parameters based on their size, charge, and mechanism of action [13]. The resulting formulations typically maintain the beneficial properties of both components while minimizing potential incompatibilities or reduced activity [15].
Performance Characteristics of Hybrid Systems
Hybrid vector systems incorporating DOTMA consistently demonstrate enhanced performance compared to single-component formulations across multiple evaluation criteria. In vitro transfection studies reveal improved gene expression levels, reduced cytotoxicity, and enhanced stability in complex media [10] [12] [13]. These improvements translate to superior in vivo performance with enhanced tissue targeting and reduced systemic toxicity [11] [14] [15].
The biodistribution profiles of hybrid DOTMA systems often differ significantly from simple lipoplexes, reflecting the influence of the additional components on particle behavior. Polyethylenimine-DOTMA lipopolyplexes demonstrate enhanced lung targeting following intravenous administration, while polymer-core systems show prolonged circulation times [10] [11]. Peptide-conjugated formulations can achieve tissue-specific accumulation based on the targeting properties of the incorporated peptide [15].